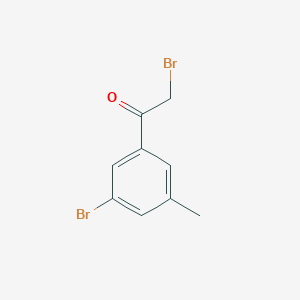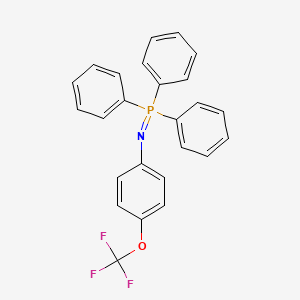
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole
Overview
Description
Scientific Research Applications
Synthetic Methods and Derivatives
Improved Synthesis of Trifluoromethyl Substituted Pyrazoles : A more efficient synthesis procedure for trifluoromethyl substituted pyrazoles, including variants such as 5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole, has been developed, emphasizing low-cost and readily available materials (Grünebaum et al., 2016).
Synthesis and pH Measurement Applications : Trifluoroacetylation and subsequent reactions have been used to create trifluoromethylazoles, useful in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).
Chemical Properties and Analysis
Thermal Properties and Characterization : Various trifluoromethyl substituted pyrazoles, including the 5-(nonafluorobutyl) variant, have been characterized using multinuclear NMR spectroscopy and differential scanning calorimetry to understand their thermal properties (Grünebaum et al., 2016).
Analysis of Acidic and Basic Trifluoromethyl Heterocycles : 19F NMR spectroscopy has been used to determine the pKa values of various trifluoromethylazoles, providing insights into their chemical behavior in different pH conditions (Jones et al., 1996).
Applications in Organic Synthesis
Trifluoroacetylation in Organic Synthesis : Trifluoroacetylation, a key step in synthesizing trifluoromethylated compounds like pyrazoles, is an important technique in organic synthesis, offering pathways to create various heterocyclic compounds (López et al., 2010).
Creation of Fluorinated Pyrazoles : The synthesis of fluorinated pyrazole derivatives from β-alkoxyvinyl trifluoroketones showcases the application of trifluoromethylated pyrazoles in developing new chemical entities (Song et al., 2001).
Specialized Chemical Reactions and Transformations
Synthesis of Trifluoromethyl-Substituted Pyrazoles : A study on the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine led to the synthesis of various trifluoromethyl-substituted pyrazoles, highlighting the versatility of these compounds in chemical reactions (Kawase et al., 2008).
Ring Transformation and Chalcogene Elimination : The transformation of 1,3,4-thia- and selenadiazines in trifluoroacetic acid and anhydride to pyrazoles, including trifluoromethyl-substituted variants, demonstrates the chemical flexibility of these compounds (Roth et al., 1991).
Safety and Hazards
This substance is classified under GHS US classification as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF15N2O/c11-5(12,8(19,20)9(21,22)10(23,24)25)2-1-3(6(13,14)15)27(26-2)4(28)7(16,17)18/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDCXIHSQZTOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF15N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)
![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)
![2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041083.png)
![2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol](/img/structure/B3041085.png)

![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)

![7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3041092.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)
![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041098.png)
![2,6-difluoro-3-nitro-N-[4-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B3041099.png)
![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)